7-Chloro-4-(4-hydroxyanilino)quinoline

Description

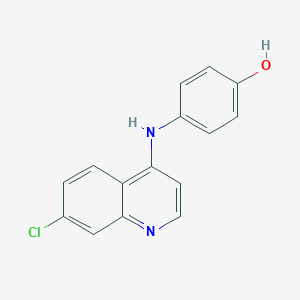

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAVTICKABAMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279366 |

Source

|

| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81099-86-7 |

Source

|

| Record name | 81099-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-4-(4-hydroxyanilino)quinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of 7-chloro-4-(4-hydroxyanilino)quinoline. This compound belongs to the 4-aminoquinoline class, a scaffold of significant interest in medicinal chemistry due to its proven therapeutic applications, notably in the treatment of malaria and its emerging potential in oncology and neuroprotection.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a key intermediate, 4,7-dichloroquinoline, with 4-aminophenol. The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C-7 position, allowing for regioselective substitution.

Synthesis of the Precursor: 4,7-Dichloroquinoline

A common method for the synthesis of 4,7-dichloroquinoline is the Gould-Jacobs reaction, followed by chlorination.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [1]

-

Step 1: Condensation. m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to facilitate the condensation reaction and removal of ethanol.

-

Step 2: Cyclization. The product from the first step is added to a high-boiling point solvent, such as Dowtherm A, and heated to induce cyclization, forming 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.

-

Step 3: Saponification and Decarboxylation. The ester is then saponified using a strong base like sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is subsequently decarboxylated by heating in a high-boiling point solvent to give 7-chloro-4-hydroxyquinoline.

-

Step 4: Chlorination. The final step involves the chlorination of 7-chloro-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline. The product is typically purified by recrystallization.

Final Synthesis of this compound

The synthesis of the title compound is achieved by the reaction of 4,7-dichloroquinoline with 4-aminophenol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives.[2][3][4]

-

Materials:

-

4,7-dichloroquinoline (1.0 eq)

-

4-aminophenol (1.0-1.2 eq)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

-

Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a base (e.g., triethylamine or potassium carbonate) to scavenge the HCl byproduct.

-

-

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline and 4-aminophenol in the chosen solvent.

-

If using a catalyst or base, add it to the mixture.

-

Heat the reaction mixture to reflux (typically between 80-150 °C, depending on the solvent) and maintain for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from databases, specific experimental data such as melting point and detailed spectral analyses are not widely published for this exact compound. The spectral data provided are based on predictions and analysis of closely related 4-aminoquinoline derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁ClN₂O | [5][6] |

| Molecular Weight | 270.71 g/mol | [5][6] |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]phenol | [5] |

| CAS Number | 81099-87-7 | [5] |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | Not experimentally determined. Related 4-aminoquinoline derivatives have melting points in the range of 100-250 °C. | [7] |

| Solubility | Predicted to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol. | |

| Predicted XlogP | 2.0 | [8] |

Table 2: Spectral Data for this compound (Predicted/Analog-Based)

| Spectral Data | Predicted/Expected Observations | Reference(s) for Analogs |

| ¹H NMR | Aromatic protons on the quinoline and phenol rings are expected in the range of δ 6.5-8.5 ppm. The N-H and O-H protons would likely appear as broad singlets. Key signals would include doublets for the protons at positions 2, 3, 5, and 8 of the quinoline ring and an AA'BB' system for the 4-hydroxyphenyl group. | [9][10] |

| ¹³C NMR | Aromatic carbons would be expected in the range of δ 100-160 ppm. The carbon bearing the chlorine (C7) and the carbon attached to the amino group (C4) would be key identifiable signals. | [9][11] |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks include: N-H stretching (around 3300-3400), O-H stretching (broad, around 3200-3600), C=C and C=N stretching in the aromatic rings (around 1500-1650), and C-Cl stretching (around 700-800). | [12][13] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 270, with an isotopic peak (M+2) at m/z 272 with approximately one-third the intensity of the M+ peak, characteristic of a compound containing one chlorine atom. | [2][14] |

Biological Properties and Signaling Pathways

Derivatives of 7-chloro-4-aminoquinoline are known for a wide range of biological activities, most notably as antimalarial and anticancer agents. Recent studies have also highlighted their potential in treating neurodegenerative diseases.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several 4-aminoquinoline derivatives have demonstrated significant anticancer activity.[15] One of the proposed mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[15] This pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers.[16][17][18][19] By inhibiting this pathway, this compound could potentially induce cell cycle arrest and apoptosis in cancer cells.

PI3K/Akt Signaling Pathway Diagram

Caption: Potential inhibition of the PI3K/Akt pathway by the compound.

Neuroprotective Potential via the NR4A2 Signaling Pathway

Recent research has identified certain 4-amino-7-chloroquinoline derivatives as agonists of the nuclear receptor NR4A2 (also known as Nurr1).[20] NR4A2 is a key transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.[21][22] Activation of NR4A2 can lead to the expression of neuroprotective genes and has anti-inflammatory effects in the brain.[20][23] This suggests a potential therapeutic application for compounds like this compound in neurodegenerative disorders.

NR4A2 Neuroprotective Signaling Pathway Diagram

Caption: Agonistic effect on the NR4A2 neuroprotective pathway.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. The mechanism of action involves the accumulation of the drug in the acidic food vacuole of the malaria parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. The accumulation of free heme leads to oxidative stress and parasite death.[24][25][26] It is highly probable that this compound shares this fundamental mechanism of antimalarial activity.

Conclusion

This compound is a versatile molecule with a straightforward synthesis from readily available starting materials. Its structural similarity to known bioactive compounds suggests a high potential for therapeutic applications, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile, including detailed in vitro and in vivo studies to confirm its mechanisms of action and therapeutic efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration and development of novel quinoline-based therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H11ClN2O | CID 224178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. PubChemLite - this compound (C15H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of nuclear receptor NR4A2 in gastrointestinal inflammation and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. researchgate.net [researchgate.net]

- 26. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-4-(4-hydroxyanilino)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 7-Chloro-4-(4-hydroxyanilino)quinoline. This compound, belonging to the 4-anilinoquinoline class, is a crucial scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.[1] Its structure features a 7-chloroquinoline core linked to a 4-hydroxyaniline moiety via an amino bridge at the 4-position of the quinoline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |

| CAS Number | 81099-86-7 | [2][3][4] |

| SMILES | Oc1ccc(Nc2ccnc3cc(Cl)ccc23)cc1 | [1] |

| InChI | InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | [1] |

Due to the absence of publicly available crystallographic data for this compound, precise, experimentally determined bond lengths and angles cannot be provided. However, computational modeling and data from structurally similar compounds can offer valuable insights into its three-dimensional conformation.

Spectroscopic Data

Table 2: Spectroscopic Data for the Analogue 4-[(7-chloroquinolin-4-yl)amino]acetophenone

| Spectroscopic Technique | Observed Peaks / Signals | Reference |

| ¹H NMR (DMSO-d₆) | δ 2.59 (s, 3H, CH₃), 6.53 (d, 1H, H₃), 7.61 (d, 2H, H₃´,₅´), 7.81 (dd, 1H, H₆), 8.08 (d, 2H, H₂´,₆´), 9.34 (broad s, 1H, H₅), 10.92 (broad s, 1H, NH) | [5] |

| ¹³C NMR (DMSO-d₆) | δ 27.23 (CH₃), 112.85, 124.11, 127.30, 128.03, 130.53, 134.99, 138.08, 142.89 (Aromatic-C), 197.25 (C=O) | [5] |

| IR (KBr, cm⁻¹) | 3440, 1678, 1623, 1588, 1098 | [5] |

| UV-vis (DMSO, nm) | 261, 362 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of 4,7-dichloroquinoline with 4-aminophenol. The chlorine atom at the C4 position of the quinoline ring is significantly more labile than the one at the C7 position, allowing for regioselective substitution.

Experimental Protocol

The following is a representative protocol adapted from the synthesis of the structurally similar 4-[(7-chloroquinolin-4-yl)amino]acetophenone.[5][6]

Materials:

-

4,7-dichloroquinoline

-

4-aminophenol

-

Absolute Ethanol

-

Diethyl ether

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 equivalent) in absolute ethanol.

-

To this solution, add 4-aminophenol (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) with constant stirring for 9 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

-

The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-methanol mixture.

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine. More broadly, 4-anilinoquinolines have garnered significant attention as kinase inhibitors in cancer therapy.

Antimalarial Activity

The presumed mechanism of action of 4-aminoquinolines against Plasmodium falciparum involves their accumulation in the parasite's acidic food vacuole. Here, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Free heme is toxic to the parasite, and its polymerization into hemozoin is a critical survival mechanism. 4-aminoquinolines are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.

Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.

Anticancer Activity

4-Anilinoquinolines are known to function as ATP-competitive inhibitors of various protein kinases, some of which are implicated in cancer progression. Notably, this class of compounds has been shown to target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key players in cell proliferation, survival, and differentiation. Dysregulation of the EGFR/HER2 signaling pathways is a hallmark of several cancers. By inhibiting these kinases, 4-anilinoquinolines can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.

Caption: Inhibition of EGFR/HER2 signaling by 4-anilinoquinoline derivatives.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

The following provides a generalized workflow for assessing the cytotoxic effects of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol for MTT Assay

Materials:

-

Cancer cell line of interest (e.g., A549 - human lung carcinoma, L929 - murine fibroblast)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a molecule of significant interest to the drug discovery and development community. Its structural framework provides a versatile platform for the design of potent antimalarial and anticancer agents. While a complete experimental dataset for this specific molecule is not fully available, the information presented in this guide, based on its own properties and those of closely related analogs, provides a robust foundation for researchers to build upon. Further investigation into its specific molecular interactions and biological activities is warranted to fully exploit its therapeutic potential.

References

- 1. 81099-86-7|4-((7-Chloroquinolin-4-yl)amino)phenol|BLD Pharm [bldpharm.com]

- 2. 4-((7-Chloroquinolin-4-Yl)Amino)Phenol | CAS#:81099-86-7 | Chemsrc [chemsrc.com]

- 3. parchem.com [parchem.com]

- 4. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Chloro-4-(4-hydroxyanilino)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of the mechanism of action of 7-Chloro-4-(4-hydroxyanilino)quinoline and its derivatives, focusing on its anticancer properties. This document collates and presents key findings on its molecular targets, effects on cellular pathways, and quantitative efficacy data. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development in this area.

Core Mechanism of Action

Derivatives of this compound exert their anticancer effects through a multi-pronged approach, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3] While much of the detailed mechanistic work has been conducted on its derivatives, the core 7-chloro-4-aminoquinoline structure is fundamental to their biological activity.[4][5]

Induction of Apoptosis

A primary mechanism of action for 7-chloroquinoline derivatives is the induction of programmed cell death, or apoptosis.[3][6] Studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines.[7] For instance, certain derivatives have been shown to induce apoptosis in human A549 and MCF-7 cell lines.[6][8] The apoptotic process is often initiated through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, 7-chloroquinoline derivatives have been observed to cause cell cycle arrest at different phases.[2] Treatment of cancer cells with these compounds can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[2][8] For example, some derivatives cause G0/G1 phase arrest in MCF-7 cells, while others lead to G2/M arrest in a p53-dependent manner in HepG2 cells.[3][7][8]

Inhibition of Signaling Pathways

Several key signaling pathways implicated in cancer pathogenesis are targeted by 7-chloroquinoline derivatives.

-

PI3K/mTOR Pathway: Molecular docking studies have suggested a high affinity of certain 7-chloroquinoline derivatives for PI3K/mTOR targets.[7] Inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway disrupts downstream cascades that are critical for cell survival, proliferation, and growth.[2]

-

EGFR Inhibition: The 4-anilinoquinoline scaffold is known to be a potent inhibitor of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in solid tumors.[9] Specifically, 4-anilinoquinoline-3-carbonitriles have been shown to be effective inhibitors of EGFR kinase.[10]

Quantitative Data

The cytotoxic activity of this compound derivatives has been quantified using IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against a variety of cancer cell lines.[1][2]

| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| 7-chloroquinoline-benzimidazole hybrid 5d | Raji | 4.3 | [4] |

| 7-chloroquinoline-benzimidazole hybrid 5d | HuT78 | 0.4 | [4] |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 8.2 | [4] |

| 7-chloroquinoline-benzimidazole hybrid 5d | THP1 | 0.6 | [4] |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative | CCRF-CEM | 0.55 - 2.74 | [1] |

| QTCA-1 | MDA-MB-231 (24h) | 20.60 | [7] |

| QTCA-1 | MDA-MB-231 (48h) | 20.42 | [7] |

| QTCA-1 | MDA-MB-231 (72h) | 19.91 | [7] |

| Compound 7e (4(1H)-quinolone derivative) | HepG2 | < 1.0 | [3] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [5] |

| Compound 6 (7-chloroquinolinyl-thiazolyl hydrazone) | MCF-7 | 15.41 | [8] |

| Compound 12 (7-chloroquinolinyl-thiazolyl hydrazone) | MCF-7 | 12.99 | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.[2]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[2]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

Cell Cycle Analysis (Flow Cytometry)

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).[2]

-

Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[2]

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[2]

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is detected by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[6]

-

Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.

-

Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[6]

Visualizations

Diagrams of key signaling pathways and experimental workflows are provided below using the DOT language.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Caption: Experimental workflow for apoptosis detection.

Caption: Induction of cell cycle arrest by 7-chloroquinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 7-Chloro-4-Aminoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Historically recognized for its profound antimalarial efficacy, this chemical motif has since been explored for its potential in treating a range of other diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the biological activities of 7-chloro-4-aminoquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathways and experimental workflows.

Antimalarial Activity

The hallmark of 7-chloro-4-aminoquinoline derivatives is their potent activity against Plasmodium species, the causative agents of malaria. Chloroquine, the most well-known derivative, has been a cornerstone of antimalarial therapy for decades. The primary mechanism of antimalarial action for these compounds is the inhibition of hemozoin formation in the parasite's digestive vacuole.

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Inside the erythrocyte, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 7-Chloro-4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The resulting accumulation of free heme leads to oxidative stress and parasite death.

An In-depth Technical Guide to 7-Chloro-4-(4-hydroxyanilino)quinoline: A Core Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-4-(4-hydroxyanilino)quinoline, a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the 4-aminoquinoline class of antimalarial drugs such as Amodiaquine. This document details the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it elucidates the mechanism of action of drugs derived from this intermediate and provides detailed experimental protocols and workflows relevant to its synthesis and application in drug development.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry.[1][2] Its structure, featuring a 7-chloroquinoline core linked to a 4-aminophenol moiety, serves as a crucial scaffold for the development of bioactive molecules. The primary application of this intermediate lies in the synthesis of antimalarial drugs, where it forms the backbone of compounds designed to combat Plasmodium falciparum and other malaria-causing parasites.[3] Understanding the properties and synthesis of this intermediate is therefore essential for the development of new and effective therapeutics.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is critical for its handling, synthesis, and formulation into final drug products.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClN₂O | [1][4][5] |

| Molecular Weight | 270.71 g/mol | [1][4] |

| Appearance | Typically an off-white to light yellow powder or crystalline solid | [6] |

| Melting Point | Data not precisely available for this specific intermediate. For the related precursor, 7-chloro-4-hydroxyquinoline, the melting point is approximately 150-160°C. | [6] |

| Solubility | Poorly soluble in water. Soluble in some organic solvents like ethanol and dichloromethane. | [6] |

| pKa | The phenolic -OH group imparts acidic properties, with an estimated pKa around 9-10 for the phenolic proton in the related 7-chloro-4-hydroxyquinoline. | [6] |

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]phenol | [1] |

| CAS Number | 81099-86-7 | [1] |

| InChI | InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | [4] |

| SMILES | c1cc2c(ccnc2cc1Cl)Nc3ccc(cc3)O | [4] |

| Hazard Classification | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation. | [1] |

Synthesis of this compound

The synthesis of this compound is a key step in the production of Amodiaquine and other related drugs. It is typically achieved through a nucleophilic aromatic substitution reaction.

Reaction Scheme

The synthesis involves the reaction of 4,7-dichloroquinoline with 4-aminophenol. The chlorine atom at the 4-position of the quinoline ring is more susceptible to nucleophilic attack than the chlorine at the 7-position, leading to a regioselective substitution.

Experimental Protocol

This protocol is adapted from the initial step in the synthesis of Amodiaquine.

Materials:

-

4,7-Dichloroquinoline

-

4-Aminophenol

-

Acetic Acid

Procedure:

-

In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and 4-aminophenol (1.05 equivalents).

-

Add acetic acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for a period of 1 to 4 hours, with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing this compound can be directly used for the subsequent synthesis step (e.g., the Mannich reaction to form Amodiaquine) or cooled to room temperature for isolation and purification.

Yield: The specific yield for this intermediate step is not explicitly reported in the available literature for the overall synthesis of Amodiaquine. However, the overall yield for the synthesis of Amodiaquine dihydrochloride dihydrate from 4,7-dichloroquinoline is high, suggesting that this initial step proceeds with good efficiency.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected to show characteristic signals for the aromatic protons on both the quinoline and aniline rings, as well as signals for the amine and hydroxyl protons.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of the precursor 7-chloro-4-hydroxyquinoline shows characteristic peaks corresponding to O-H and N-H stretching, C=C and C=N stretching of the quinoline ring, and C-Cl stretching.[2]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 270.71.[1][4][5]

Application as a Pharmaceutical Intermediate: The Case of Amodiaquine

This compound is a direct precursor to the antimalarial drug Amodiaquine. The synthesis is completed via a Mannich reaction.

Synthesis of Amodiaquine

Mechanism of Action of Amodiaquine

Amodiaquine, and other 4-aminoquinoline drugs, primarily exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[3][7]

Signaling Pathway of Amodiaquine's Antimalarial Action:

In addition to its antimalarial properties, Amodiaquine has been investigated for its potential in cancer therapy. It has been shown to induce ribosome biogenesis stress and stabilize p53, independent of its autophagy-inhibitory activity.[8] It can also inhibit cathepsin B, a lysosomal protease, which may have implications for its antiviral and anticancer effects.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate like this compound.

Conclusion

This compound is a fundamentally important pharmaceutical intermediate. Its straightforward synthesis and the significant biological activity of its derivatives, particularly in the realm of antimalarial drugs, underscore its continued relevance in drug discovery and development. This guide has provided a detailed technical overview to aid researchers in their work with this versatile compound. Further research into the specific reaction kinetics and optimization of the synthesis of this intermediate could lead to more efficient and cost-effective production of life-saving medications.

References

- 1. This compound | C15H11ClN2O | CID 224178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. GSRS [precision.fda.gov]

- 5. PubChemLite - this compound (C15H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 7. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 8. The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Chloro-4-(4-hydroxyanilino)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Chloro-4-(4-hydroxyanilino)quinoline, a molecule of interest in medicinal chemistry due to its quinoline core. This document compiles available predicted data for its mass spectrum and outlines the expected characteristics of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in their own characterization efforts.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to exhibit signals corresponding to the distinct protons and carbons of its 7-chloroquinoline and 4-hydroxyaniline moieties.

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 6.5-9.0 ppm).

-

7-Chloroquinoline Protons: The protons on the quinoline ring system will likely appear as doublets and double doublets, characteristic of substituted aromatic systems. The proton at position 2 of the quinoline ring is expected to be the most downfield due to the influence of the adjacent nitrogen atom. The protons at positions 3, 5, 6, and 8 will have distinct chemical shifts and coupling patterns determined by their electronic environment and neighboring protons.

-

4-Hydroxyaniline Protons: The protons on the p-substituted benzene ring are expected to appear as two doublets, characteristic of an AA'BB' system, due to the symmetry of the ring.

-

N-H and O-H Protons: The amine (N-H) and hydroxyl (O-H) protons will likely appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, and they may undergo deuterium exchange upon addition of D₂O.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Quinoline Carbons: The carbon atoms of the 7-chloroquinoline ring will resonate in the aromatic region (approximately 100-160 ppm). The carbon atom attached to the chlorine (C-7) and the carbons adjacent to the nitrogen (C-2, C-4, C-8a) will have characteristic chemical shifts.

-

Aniline Carbons: The carbons of the 4-hydroxyaniline ring will also appear in the aromatic region. The carbon bearing the hydroxyl group (C-4') and the carbon attached to the amino group (C-1') will have distinct downfield shifts.

-

The number of unique carbon signals will confirm the overall structure of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3550 - 3200 | Strong, broad |

| N-H stretch (amine) | 3500 - 3300 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N stretch (quinoline) | 1620 - 1580 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-O stretch (phenol) | 1260 - 1180 | Strong |

| C-N stretch (amine) | 1340 - 1250 | Medium |

| C-Cl stretch | 850 - 550 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound is available.[1]

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 271.06328 | 157.6 |

| [M+Na]⁺ | 293.04522 | 167.5 |

| [M-H]⁻ | 269.04872 | 162.8 |

| [M+NH₄]⁺ | 288.08982 | 173.7 |

| [M+K]⁺ | 309.01916 | 160.4 |

| [M+H-H₂O]⁺ | 253.05326 | 150.0 |

| [M+HCOO]⁻ | 315.05420 | 175.2 |

| [M+CH₃COO]⁻ | 329.06985 | 169.6 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, a standard single-pulse experiment is typically used. A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Analyze the positions (wavenumber), shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system that is compatible with ESI-MS, often a mixture of water and an organic solvent with a small amount of acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to promote ionization.[3]

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument.[3]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant ion signal.

-

Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.

-

Compare the measured accurate mass to the calculated exact mass of the proposed structure to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-4-(4-hydroxyanilino)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-(4-hydroxyanilino)quinoline is a quinoline derivative of significant interest in medicinal chemistry, structurally related to the antimalarial drug amodiaquine. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with information from closely related analogs due to the limited specific data on the title compound. This document details generalized experimental protocols for the determination of these properties and explores the established mechanisms of action and degradation pathways relevant to this class of compounds.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. This compound, a member of the 4-aminoquinoline class, has garnered attention for its potential pharmacological applications. The presence of the 7-chloro substituent and the 4-hydroxyanilino moiety are key determinants of its chemical behavior and biological activity.

Accurate characterization of solubility and stability is a critical prerequisite in the drug development pipeline. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation products that may impact safety and efficacy. This guide aims to consolidate the current knowledge of these properties for this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

Quantitative experimental data on the solubility and stability of this compound is not extensively available in the public domain. However, its physicochemical properties can be predicted and contextualized by examining its own computed data and the experimental data of its close structural analog, amodiaquine.

| Property | This compound | Amodiaquine | Reference |

| Molecular Formula | C₁₅H₁₁ClN₂O | C₂₀H₂₂ClN₃O | [1][2] |

| Molecular Weight | 270.71 g/mol | 355.9 g/mol | [1][2] |

| CAS Number | 81099-86-7 | 86-42-0 | [1][2] |

| Computed LogP | Not available | 3.7 | [2] |

| Aqueous Solubility | Predicted to be poorly soluble | 8.80e-03 g/L; 24.9 µg/mL at pH 7.4 | [2] |

| Appearance | Likely a solid powder | Yellow crystalline powder | [3] |

Note: The aqueous solubility of this compound is inferred from the general characteristics of quinoline derivatives, which tend to have limited water solubility.[4][5]

Solubility

The aqueous solubility of quinoline derivatives is often limited due to their hydrophobic aromatic core.[4] However, the presence of ionizable groups, such as the amino and hydroxyl groups in this compound, can impart pH-dependent solubility. In acidic conditions, the quinoline nitrogen can be protonated, forming a more soluble salt. The compound is expected to exhibit better solubility in organic solvents like ethanol and dichloromethane.[4]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound, based on standard methodologies.[6][7][8]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a constant temperature.

Materials:

-

Test compound (finely powdered)

-

Solvent of interest (e.g., purified water, buffers of various pH, organic solvents)

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH.[9] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Expected Degradation Pathways

Quinoline derivatives can undergo degradation through several mechanisms:

-

Hydrolysis: The amino linkage could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The phenol group and the quinoline ring system can be prone to oxidation, potentially leading to the formation of quinone-imine species, especially for analogs like amodiaquine.

-

Photodegradation: Aromatic systems are often susceptible to degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies as recommended by ICH guidelines.[9][10]

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of analytical methods.

Conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C).

-

Oxidation: 3% to 30% H₂O₂ at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100 °C).

-

Photostability: The drug substance is exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.

Procedure:

-

Sample Preparation: Prepare solutions of the test compound in the respective stress media (acid, base, H₂O₂) and a control solution in a neutral solvent. For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period (e.g., up to 14 days for hydrolysis, 24 hours for oxidation). The goal is to achieve 5-20% degradation.

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples and the control sample using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Caption: A generalized workflow for forced degradation studies.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is likely influenced by pathways established for the 4-aminoquinoline class of compounds.

Antimalarial Action: Inhibition of Heme Polymerization

The primary mechanism of antimalarial action for 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite's food vacuole.[4][11][12]

-

The parasite digests hemoglobin from the host's red blood cells, releasing large amounts of toxic free heme.

-

To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

-

4-aminoquinolines accumulate in the acidic food vacuole and are thought to bind to heme, preventing its polymerization into hemozoin.

-

The buildup of toxic free heme leads to oxidative stress and parasite death.

Caption: Inhibition of heme polymerization by 4-aminoquinolines.

Potential Anticancer Signaling Pathways

Some quinoline derivatives have been investigated for their anticancer properties and have been shown to interact with various cellular signaling pathways. While not specifically demonstrated for this compound, related compounds have been implicated in:

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival and proliferation, and its deregulation is common in cancer. Some quinoline-based compounds act as inhibitors of kinases within this pathway, such as PI3K and mTOR.[13][14][15][16]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Certain quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18][19]

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, this technical guide provides a framework for understanding these critical properties based on its chemical structure and data from analogous compounds. The provided generalized protocols offer a starting point for the experimental determination of its solubility and stability profiles. The established mechanism of action for 4-aminoquinolines in malaria provides a strong basis for its potential antiparasitic activity, and the exploration of its effects on cancer-related signaling pathways may open new avenues for therapeutic applications. Further research is warranted to generate specific experimental data for this promising compound to fully elucidate its potential in drug development.

References

- 1. This compound | C15H11ClN2O | CID 224178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. researchgate.net [researchgate.net]

- 5. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 6. who.int [who.int]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Crystal Structure Analysis of 7-Chloro-4-Aminoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of 7-chloro-4-aminoquinolines, a critical class of compounds known for their therapeutic properties, most notably as antimalarial agents. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships, optimizing drug formulation, and ensuring the stability and bioavailability of pharmaceutical products. This document outlines the experimental protocols for determining these crystal structures, presents key crystallographic data for prominent derivatives, and visualizes the intricate network of intermolecular forces that govern their crystal packing.

Introduction

The 7-chloro-4-aminoquinoline scaffold is the backbone of several essential medicines, including chloroquine, amodiaquine, and hydroxychloroquine.[1] The therapeutic efficacy and physicochemical properties of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state structure.[2] Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers a definitive view of the molecular conformation, bond lengths, bond angles, and the supramolecular architecture established through non-covalent interactions such as hydrogen bonding and π-π stacking.[2][3] This information is crucial for identifying and characterizing different polymorphic forms, solvates, and hydrates, which can significantly impact a drug's performance.[2]

Experimental Protocols

The determination of the crystal structure of 7-chloro-4-aminoquinoline derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of the crystallographic model.

Synthesis of 7-Chloro-4-Aminoquinoline Derivatives

The synthesis of 7-chloro-4-aminoquinolines typically proceeds via a nucleophilic aromatic substitution reaction. A common precursor, 4,7-dichloroquinoline, is reacted with a desired amine-containing side chain.[4][5]

General Synthetic Procedure:

-

Reaction Setup: A mixture of 4,7-dichloroquinoline and the appropriate monoaminoalkane or diaminoalkane is prepared. The amine is often used in excess.[6]

-

Solvent and Conditions: The reaction can be carried out neat (without a solvent) or in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or absolute ethanol.[5][6] The mixture is typically heated to temperatures ranging from 120-180°C with constant stirring for several hours.[6][7] In some cases, a base like potassium carbonate or triethylamine is added to scavenge the HCl byproduct.[4]

-

Work-up and Purification: After cooling, the reaction mixture is taken up in a solvent like dichloromethane. The organic layer is washed sequentially with an aqueous basic solution (e.g., 5% NaHCO₃), water, and brine.[6] After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure.[6][8] The crude product is then purified, often by precipitation or recrystallization from a suitable solvent system (e.g., hexane:chloroform or ethanol-methanol).[6][9]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Slow evaporation of a saturated solution is a commonly employed technique.

General Crystallization Procedure:

-

Solvent Selection: The purified 7-chloro-4-aminoquinoline derivative is dissolved in a suitable solvent or solvent mixture (e.g., isopropanol, ethanol, methanol-water).[2][10]

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals over hours to days.[10]

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

This is the definitive method for determining the atomic-level structure of a crystalline solid.

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 103 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected as the crystal is rotated.

-

Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Specialized software packages are used for this process. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Below is a graphical representation of the typical workflow for crystal structure analysis.

Crystallographic Data of Selected 7-Chloro-4-Aminoquinolines

The following tables summarize the crystallographic data for several key 7-chloro-4-aminoquinoline derivatives. These data allow for a comparative analysis of their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Chloroquine Diphosphate Dihydrate | C₁₈H₂₈N₃Cl²⁺ · (H₂PO₄⁻)₂ · 2H₂O | Monoclinic | P2₁/c | 9.193 | 19.340 | 15.013 | 90 | 103.40 | 90 | 4 | [3] |

| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate | C₁₄H₁₆ClN₃ · H₂O | Monoclinic | P2₁/c | 9.4737(11) | 17.650(2) | 8.5451(10) | 90 | 90.156(2) | 90 | 4 | [2] |

| Amodiaquine (free base) | C₂₀H₂₂ClN₃O | Monoclinic | P2₁/c | 13.064(3) | 11.231(2) | 13.085(3) | 90 | 109.28(3) | 90 | 4 | [3] |

| Amodiaquine Dihydrochloride Monohydrate | C₂₀H₂₄ClN₃O²⁺ · 2Cl⁻ · H₂O | Monoclinic | C2/c | 21.066(4) | 7.822(2) | 27.288(6) | 90 | 98.78(3) | 90 | 8 | [3] |

Analysis of Intermolecular Interactions

The crystal packing of 7-chloro-4-aminoquinolines is predominantly governed by a network of hydrogen bonds and π-π stacking interactions. These non-covalent forces dictate the formation of specific supramolecular synthons, which in turn determine the overall crystal architecture.

-

Hydrogen Bonding: In the hydrated and salt forms of these compounds, hydrogen bonds are extensive. For instance, in the monohydrate of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, the water molecule acts as a bridge, forming hydrogen bonds with the pyridinic nitrogen of the quinoline ring and the terminal nitrogen of the piperazine group, leading to one-dimensional chains.[2][10] In chloroquine diphosphate, strong charge-assisted hydrogen bonds are observed between the protonated quinoline and the dihydrogen phosphate ions.[3]

-

π-π Stacking: The aromatic quinoline ring system is prone to π-π stacking interactions. In many derivatives, these interactions lead to the formation of dimers or extended stacks.[2][9] For example, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, the chloro-benzene rings of adjacent quinoline units engage in strong π-π interactions, contributing significantly to the stability of the crystal lattice.[2]

The interplay of these intermolecular forces is visualized in the diagram below.

Conclusion

The crystal structure analysis of 7-chloro-4-aminoquinolines provides invaluable insights into their solid-state properties. The detailed experimental protocols and comparative crystallographic data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and pharmaceutical sciences. The elucidation of the supramolecular architecture, dominated by hydrogen bonding and π-π stacking, is crucial for understanding the stability and polymorphism of these important therapeutic agents. This knowledge underpins the rational design of new derivatives with improved efficacy and the development of robust and reliable pharmaceutical formulations.

References

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. data.epo.org [data.epo.org]

- 10. Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-Chloro-4-Aminoquinolines: An In-Depth Technical Guide to Core Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloro-4-aminoquinoline scaffold, the backbone of the renowned antimalarial drug chloroquine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable polypharmacology with therapeutic potential extending far beyond infectious diseases. This technical guide provides a comprehensive overview of the key molecular targets of 7-chloro-4-aminoquinoline derivatives, offering insights into their mechanisms of action in malaria, cancer, neurodegenerative diseases, and beyond. This document summarizes critical quantitative data, details essential experimental protocols for target validation, and visualizes complex signaling pathways to facilitate further research and drug development efforts in this promising chemical space.

Introduction

For decades, 7-chloro-4-aminoquinolines have been a cornerstone in the global fight against malaria.[1] However, the rise of drug resistance has necessitated a deeper understanding of their molecular interactions, leading to the discovery of a multitude of other therapeutic applications.[1] These compounds are known to accumulate in acidic organelles, a property that underpins their activity against various targets.[2] This guide delves into the established and emerging therapeutic targets of this versatile chemical class, providing the technical details necessary for researchers to explore and exploit their full potential.

Core Therapeutic Targets and Mechanisms of Action

The therapeutic effects of 7-chloro-4-aminoquinolines are mediated through interaction with a diverse range of molecular targets. The following sections detail the most significant of these, supported by quantitative data and methodologies for their investigation.

Antimalarial Activity: Inhibition of Hemozoin Formation

The primary antimalarial mechanism of 7-chloro-4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble, inert crystal called hemozoin.[3] 7-chloro-4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite and bind to heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite, leading to its death.[4]

Quantitative Data: Antiplasmodial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various 7-chloro-4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (CQS) | 3.27 - 25.1 | [5] |

| Chloroquine | K1 (CQR) | 167.4 | [5] |

| Compound 7g | K1 (CQR) | 13.57 | [5] |

| Compound 15a | K1 (CQR) | 9.79 | [5] |

| Compound 15c | K1 (CQR) | 11.52 | [5] |

Experimental Protocol: In Vitro Hemozoin Inhibition Assay (Colorimetric Method)

This protocol is adapted from a simple colorimetric assay for high-throughput screening of β-hematin (synthetic hemozoin) formation inhibitors.[3]

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (DMSO)

-

1 M Acetate buffer, pH 4.8

-

Tween 20

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Heme Solution Preparation: Dissolve hemin chloride in DMSO to a stock concentration. Immediately before use, dilute the stock solution in 1 M acetate buffer (pH 4.8) to a working concentration of 111.1 µM.[3]

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add the heme solution to each well. Initiate the polymerization by adding Tween 20.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for β-hematin formation.

-

Measurement: After incubation, measure the absorbance at 405 nm using a microplate reader. The reduction in absorbance corresponds to the amount of heme that has been converted to β-hematin.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control. The IC50 value is the concentration of the compound that inhibits β-hematin formation by 50%.

Experimental Workflow: Hemozoin Inhibition Assay

Anticancer Activity: Multifaceted Mechanisms

7-chloro-4-aminoquinolines exhibit potent anticancer activity through several mechanisms, primarily centered around their lysosomotropic properties.